molecular formula C17H17N3O5S B2844099 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421513-00-9

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2844099
CAS RN: 1421513-00-9
M. Wt: 375.4
InChI Key: GZOSMYDJTVLKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, furan and pyrazole derivatives are often synthesized through various methods such as the Paal-Knorr synthesis for furans and the condensation of hydrazines for pyrazoles . The synthesis could involve multiple steps, each introducing a different functional group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Techniques like X-ray crystallography, NMR, and IR spectroscopy are typically used to determine the structure of such compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The sulfonamide group could potentially engage in hydrogen bonding .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound. These properties are often determined experimentally .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of combating microbial resistance, this compound holds promise as an antibacterial agent. Let’s explore its potential applications:

Mechanism of Action: The compound’s antibacterial activity likely involves interactions with bacterial enzymes, cell membranes, or other vital cellular components. Further studies are needed to elucidate its precise mechanism.

Gram-Positive and Gram-Negative Bacteria: Research suggests that this compound may exhibit activity against both gram-positive and gram-negative bacteria. Gram-positive bacteria (such as Staphylococcus aureus) and gram-negative bacteria (such as Escherichia coli) represent distinct challenges in antimicrobial therapy, making compounds with broad-spectrum activity highly valuable.

Synthesis and Derivatives: Scientists have synthesized various furan derivatives, including those containing pyrazole scaffolds. These derivatives may offer improved antibacterial properties. For instance, N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides have been explored .

Other Therapeutic Advantages

Beyond antibacterial activity, furan compounds exhibit a range of therapeutic benefits:

Anti-Ulcer and Diuretic Properties: Furan derivatives have demonstrated anti-ulcer and diuretic effects, potentially making them useful in treating gastrointestinal disorders and fluid retention.

Antioxidant and Anti-Inflammatory Effects: These compounds possess antioxidant properties, which could contribute to their anti-inflammatory activity. Researchers continue to investigate their potential in managing inflammatory conditions.

Anticancer Potential: Furan derivatives, including the compound , have shown promise as anticancer agents. Their unique chemical structure and reactivity make them intriguing candidates for cancer therapy .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and biological activity .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-20-14(15-3-2-6-23-15)9-12(19-20)11-18-26(21,22)13-4-5-16-17(10-13)25-8-7-24-16/h2-6,9-10,18H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSMYDJTVLKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.